molecular formula C16H15Cl2FN2O2 B1385053 N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 1020056-51-2

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B1385053
CAS RN: 1020056-51-2
M. Wt: 357.2 g/mol
InChI Key: OTKLXZZAUCEVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide (N-A2F-4-DCPB) is a synthetic amide compound that has been studied for its various applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol, and has a molecular weight of 393.9 g/mol. N-A2F-4-DCPB has been used in a variety of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

  • Dipeptidyl Peptidase IV Inhibitors : Novel series of related butanamides have been investigated for their role as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. This is significant in the context of glucose regulation and potential treatment of type 2 diabetes. (Nitta et al., 2012)

  • Lipoxygenase Inhibitors : Research has been conducted on derivatives of butanamide as potential lipoxygenase inhibitors. These findings contribute to the development of new therapeutic agents for inflammation-related diseases. (Aziz‐ur‐Rehman et al., 2016)

  • Tyrosinase and Melanin Inhibitors : Butanamide derivatives have been synthesized and evaluated as inhibitors of tyrosinase and melanin. This has applications in the development of depigmentation drugs with minimal side effects. (Raza et al., 2019)

  • Crystal Structure Analysis : The crystal structure of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was determined, contributing to the understanding of the structural aspects of these compounds. (Huang Ming-zhi et al., 2005)

  • Matrix Metalloproteinase Inhibitors for PET Imaging : Novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors have been synthesized, with potential applications in positron emission tomography (PET) imaging of activated MMPs in pathological processes. (Wagner et al., 2007)

  • Potential Pesticides : New derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide have been characterized as potential pesticides. This demonstrates the compound's utility in agricultural applications. (Olszewska et al., 2008)

  • Antibacterial Agents : The compound has been studied as a part of antibacterial agents, particularly effective against Gram-positive and Gram-negative bacteria. (Kuramoto et al., 2003)

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O2/c17-10-3-6-15(12(18)8-10)23-7-1-2-16(22)21-14-9-11(20)4-5-13(14)19/h3-6,8-9H,1-2,7,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKLXZZAUCEVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 5
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.